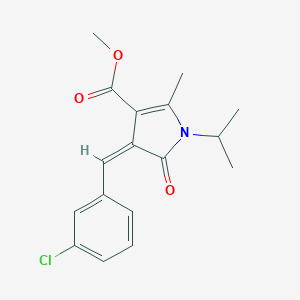![molecular formula C22H16BrClN2O2S B306693 (2E,5E)-5-{[5-(3-bromo-4-chlorophenyl)furan-2-yl]methylidene}-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306693.png)
(2E,5E)-5-{[5-(3-bromo-4-chlorophenyl)furan-2-yl]methylidene}-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E,5E)-5-{[5-(3-bromo-4-chlorophenyl)furan-2-yl]methylidene}-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (2E,5E)-5-{[5-(3-bromo-4-chlorophenyl)furan-2-yl]methylidene}-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In inflammatory cells, it has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins. In bacterial cells, it has been shown to inhibit the activity of various enzymes involved in cell wall synthesis and protein synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are dependent on the specific application and concentration used. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis. In inflammatory cells, it has been shown to reduce the production of prostaglandins and cytokines. In bacterial cells, it has been shown to inhibit cell growth and division.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2E,5E)-5-{[5-(3-bromo-4-chlorophenyl)furan-2-yl]methylidene}-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one in lab experiments include its relatively simple synthesis method, high yield, and versatility in various applications. However, the limitations include its potential toxicity, limited solubility in water, and lack of specificity in some applications.
Direcciones Futuras
For (2E,5E)-5-{[5-(3-bromo-4-chlorophenyl)furan-2-yl]methylidene}-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one include further studies on its mechanism of action, optimization of its synthesis method, and development of more specific and less toxic derivatives. Additionally, this compound has the potential for applications in various fields such as drug delivery, imaging, and sensing, which warrant further investigation.
Métodos De Síntesis
The synthesis of (2E,5E)-5-{[5-(3-bromo-4-chlorophenyl)furan-2-yl]methylidene}-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one involves the reaction of 5-(3-bromo-4-chlorophenyl)furan-2-carbaldehyde with ethyl-2-aminothiazole-4-carboxylate and phenylhydrazine in the presence of acetic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
(2E,5E)-5-{[5-(3-bromo-4-chlorophenyl)furan-2-yl]methylidene}-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has shown promising results as an anti-cancer agent, anti-inflammatory agent, and antibacterial agent. In materials science, it has been used as a precursor for the synthesis of various metal complexes and nanoparticles. In catalysis, it has been used as a ligand for various metal catalysts.
Propiedades
Fórmula molecular |
C22H16BrClN2O2S |
|---|---|
Peso molecular |
487.8 g/mol |
Nombre IUPAC |
(5E)-5-[[5-(3-bromo-4-chlorophenyl)furan-2-yl]methylidene]-3-ethyl-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H16BrClN2O2S/c1-2-26-21(27)20(29-22(26)25-15-6-4-3-5-7-15)13-16-9-11-19(28-16)14-8-10-18(24)17(23)12-14/h3-13H,2H2,1H3/b20-13+,25-22? |
Clave InChI |
IBOYNAHOWKMFPE-RLPJPJOASA-N |
SMILES isomérico |
CCN1C(=O)/C(=C\C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Br)/SC1=NC4=CC=CC=C4 |
SMILES |
CCN1C(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Br)SC1=NC4=CC=CC=C4 |
SMILES canónico |
CCN1C(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Br)SC1=NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(2,3-dimethoxybenzylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B306610.png)
![(2Z,5E)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306611.png)
![2-{(5Z)-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306612.png)
![2-{5-[4-(diethylamino)-2-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306615.png)
![2-{5-[(2,7-dimethoxy-1-naphthyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306619.png)
![Ethyl [2-chloro-4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-6-ethoxyphenoxy]acetate](/img/structure/B306620.png)
![2-(5-{[1-(2-cyanobenzyl)-1H-indol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B306623.png)
![methyl 4-[4-(allyloxy)benzylidene]-1-(3-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B306625.png)


![2-chloro-6-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306629.png)
![N'-{[2-(benzyloxy)-1-naphthyl]methylene}-3-(3,5-ditert-butyl-4-hydroxyphenyl)propanohydrazide](/img/structure/B306631.png)
![2-Methoxy-5-[2-(2-naphthoyl)carbohydrazonoyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306632.png)
![4-{2-[(1,3-Benzothiazol-2-ylsulfanyl)acetyl]carbohydrazonoyl}-2-chloro-6-methoxyphenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306633.png)